REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[Cl-:16].[F:1][c:2]1[c:3]([O:11][CH2:12][CH2:13][O:14][CH3:15])[cH:4][cH:5][c:6]([N+:8]([O-:9])=[O:10])[cH:7]1.[Fe:22].[NH4+:17].[OH2:21]>>[F:1][c:2]1[c:3]([O:11][CH2:12][CH2:13][O:14][CH3:15])[cH:4][cH:5][c:6]([NH2:8])[cH:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOc1ccc([N+](=O)[O-])cc1F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOc1ccc(N)cc1F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |